molecular formula C10H10N2O B7868151 4-(Cyclopropylmethoxy)picolinonitrile

4-(Cyclopropylmethoxy)picolinonitrile

Cat. No.: B7868151
M. Wt: 174.20 g/mol
InChI Key: AAUIGXCXCJNWSM-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)picolinonitrile is an organic compound that features a picolinonitrile core substituted with a cyclopropylmethoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)picolinonitrile typically involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage. This process is catalyzed by gold(I) under mild reaction conditions, allowing for a stepwise and one-pot synthesis . The reaction conditions are optimized to ensure high yields and purity of the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylmethoxy)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert nitrile groups to amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(Cyclopropylmethoxy)picolinonitrile has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.

    Industry: It is utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)picolinonitrile involves its interaction with specific molecular targets. The compound can modulate biological pathways by binding to enzymes or receptors, thereby influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the cyclopropylmethoxy group, which imparts specific chemical and biological properties

Properties

IUPAC Name

4-(cyclopropylmethoxy)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-9-5-10(3-4-12-9)13-7-8-1-2-8/h3-5,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUIGXCXCJNWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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